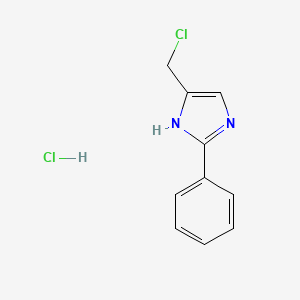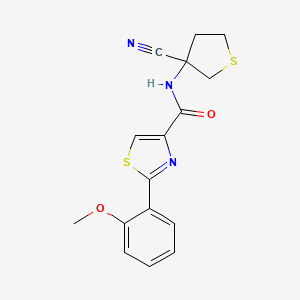
4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Brominated Pyrazoles as Versatile Precursors
The compound 4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is explored for its potential as a precursor in the synthesis of various pyrazole derivatives. Martins et al. (2013) discuss how 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones serve as precursors to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through a cyclocondensation reaction with hydrazine monohydrate in ethanol. The study demonstrates the formation of 3-ethoxymethyl-carboxyethyl ester pyrazoles from a substitution reaction of bromine and chlorine by ethanol. The dibrominated precursor is used to furnish 3-acetal-pyrazole, which is easily hydrolyzed to formyl group. Additionally, the brominated precursors are involved in nucleophilic substitution reactions with sodium azide to synthesize 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole. These findings indicate the versatility of brominated pyrazoles as precursors for various chemical transformations, leading to the synthesis of a range of pyrazole derivatives with potential applications in various fields of chemical research (Martins et al., 2013).
Ultrasound-Assisted Regio-selective Synthesis
Prabakaran et al. (2012) describe the indium bromide catalyzed, ultrasound-assisted, regio-selective synthesis of ethyl-5-(trifluoromethyl)-1-(3-substituted-isoquinolin-1-yl)-1H-pyrazole-4-carboxylates. This process utilizes the cyclisation of respective 3-substituted-isoquinolinylhydrazines into their corresponding ethyl-2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoates in ethanol solvent under ultrasonic irradiation at 90°C for 30 minutes. The regio-selective cyclisation products are efficiently provided by the indium bromide catalyst and are confirmed by NOESY–NMR studies. This methodology highlights the potential application of 4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in the synthesis of pyrazole-4-carboxylates, demonstrating the compound's utility in the regio-selective cyclisation processes (Prabakaran et al., 2012).
Antimicrobial Activities
A study by Pundeer et al. (2013) explores the synthesis of various 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones and their subsequent bromination. The α-bromo compounds obtained are used as efficient precursors for the synthesis of several bipyrazolyl derivatives. These compounds, along with bipyrazoles, are tested for their in vitro antibacterial and antifungal activities against a range of bacteria and fungi. The study indicates the potential of brominated pyrazoles in the development of new compounds with antimicrobial properties (Pundeer et al., 2013).
Propiedades
IUPAC Name |
4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2O/c1-2-15-4-7-6(9)3-14(13-7)5-8(10,11)12/h3H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNSBNGOTNVEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2454447.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2454448.png)
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2454450.png)


![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2454456.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2454460.png)
![5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2454461.png)


![N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2454467.png)
